![molecular formula C11H17N B3046977 N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine CAS No. 13324-59-9](/img/structure/B3046977.png)
N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine
Vue d'ensemble
Description
N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine (known as Rasagiline) is a selective and irreversible monoamine oxidase-B (MAO-B) inhibitor that is used in the treatment of Parkinson's disease. It was first approved by the FDA in 2006 and is marketed under the brand name Azilect. The compound has been extensively studied for its therapeutic potential and has shown promising results in various preclinical and clinical trials.
Mécanisme D'action
Rasagiline works by irreversibly inhibiting the N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, Rasagiline increases the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Rasagiline has been shown to increase the levels of dopamine in the brain, which helps to improve motor symptoms in Parkinson's disease. In addition, it has been shown to have neuroprotective effects, as it protects dopaminergic neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Rasagiline in lab experiments is its selectivity for the N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine enzyme. This allows researchers to study the specific effects of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine inhibition on dopamine levels and Parkinson's disease symptoms. However, one limitation of using Rasagiline in lab experiments is its irreversible inhibition of the N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine enzyme, which can make it difficult to study the long-term effects of the drug.
Orientations Futures
There are several potential future directions for research on Rasagiline. One area of interest is its potential neuroprotective effects, as it has been shown to protect dopaminergic neurons from oxidative stress and apoptosis. Another area of interest is its potential use in combination with other drugs for the treatment of Parkinson's disease. Finally, there is also potential for the development of new N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine inhibitors based on the structure of Rasagiline.
Applications De Recherche Scientifique
Rasagiline has been extensively studied for its potential therapeutic applications in Parkinson's disease. It has been shown to improve motor symptoms, reduce the need for levodopa, and delay disease progression. In addition, Rasagiline has been studied for its potential neuroprotective effects, as it has been shown to protect dopaminergic neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N-methylprop-2-yn-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-5,11H,6-10H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFVPGNAVYVQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1CCC=CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928014 | |
Record name | N-[(Cyclohex-3-en-1-yl)methyl]-N-methylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine | |
CAS RN |
13324-59-9 | |
Record name | 3-Cyclohexene-1-methylamine, N-methyl-N-2-propynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(Cyclohex-3-en-1-yl)methyl]-N-methylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.